4-Aminomethylquinoline hydrochloride

Vue d'ensemble

Description

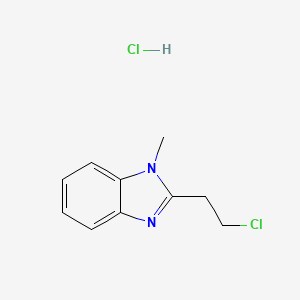

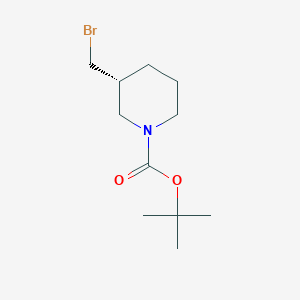

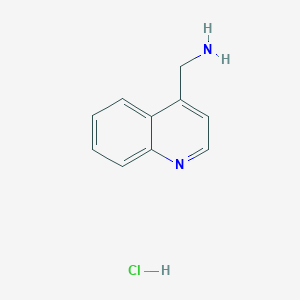

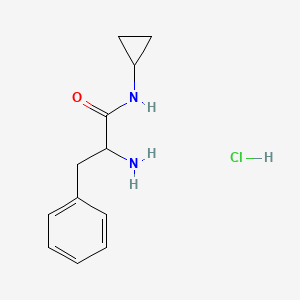

4-Aminomethylquinoline hydrochloride, also known as 4-Quinolinemethanamine hydrochloride, is a chemical compound with the empirical formula C10H10N2 · HCl . It has a molecular weight of 194.66 .

Molecular Structure Analysis

The molecular structure of 4-Aminomethylquinoline hydrochloride consists of a benzene ring fused with a pyridine moiety . The SMILES string representation of the molecule isCl.NCc1ccnc2ccccc12 . Physical And Chemical Properties Analysis

4-Aminomethylquinoline hydrochloride is a solid substance . It has a melting point of 205-208 °C (decomposition) . The compound is not applicable for flash point measurements .Applications De Recherche Scientifique

Malaria Treatment and Resistance Analysis

4-Aminomethylquinoline hydrochloride and related compounds, such as chloroquine and hydroxychloroquine, are primarily recognized for their application in treating malaria. Research has explored their efficacy, resistance mechanisms, and associated genetic markers. Duraisingh et al. (1997) reported the association between the tyrosine-86 allele of the pfmdr1 gene of Plasmodium falciparum and resistance to chloroquine and amodiaquine, suggesting a genetic basis for drug resistance (Duraisingh et al., 1997). Similarly, Casey et al. (2004) conducted a molecular analysis of Plasmodium falciparum from drug treatment failure patients in Papua New Guinea, reinforcing the importance of monitoring drug resistance (Casey et al., 2004).

Pregnancy Safety

The safety of using 4-aminoquinoline drugs during pregnancy has been a subject of research. Andersson et al. (2020) conducted a nationwide cohort study in Denmark, which concluded that exposure to 4-aminoquinolines such as chloroquine and hydroxychloroquine during pregnancy was not associated with an increased risk of major birth defects, preterm birth, or small size for gestational age (Andersson et al., 2020).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of these drugs is crucial for optimizing their therapeutic use. Sherwood et al. (1994) studied the efficacy of an oral 8-aminoquinoline in the treatment of visceral leishmaniasis, indicating potential for wider therapeutic applications and emphasizing the importance of dosage and treatment duration adjustments (Sherwood et al., 1994). Bunu et al. (2020) analyzed chloroquine metabolism in healthy subjects, highlighting the role of gender differences in drug metabolism and the potential for personalized therapy (Bunu et al., 2020).

Drug Repurposing and Chemoprevention

The repurposing of 4-aminoquinoline drugs for other medical conditions has also been explored. Dacso (2015) proposed a translational epidemiologic study to validate the chemopreventive potential of chloroquine, an aminoquinoline, on breast cancer risk, emphasizing the drug's long history of use and potential for repositioning (Dacso, 2015).

Safety and Hazards

4-Aminomethylquinoline hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Orientations Futures

Quinoline and its derivatives, including 4-Aminomethylquinoline hydrochloride, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and medicinal chemistry . Future research may focus on the synthesis of bioactive derivatives and their pharmacological activities .

Mécanisme D'action

Target of Action

It is known that 4-aminoquinolines, a class of compounds to which 4-aminomethylquinoline hydrochloride belongs, have been widely used for the control and eradication of malaria .

Mode of Action

Various mechanisms have been proposed for the action of chloroquine (CQ) and related compounds . Some of these proposed mechanisms would require higher drug concentrations than those that can be achieved in vivo .

Biochemical Pathways

It is known that 4-aminoquinolines, such as chloroquine, interfere with the parasite’s ability to detoxify and digest hemoglobin, leading to the accumulation of toxic heme within the parasite .

Pharmacokinetics

It is known that 4-aminoquinolines, such as chloroquine, are well absorbed orally and widely distributed in the body, including reaching high concentrations in the liver, spleen, lung, and kidney .

Result of Action

It is known that 4-aminoquinolines, such as chloroquine, exert their antimalarial effect by inhibiting the growth of plasmodium parasites in the blood .

Action Environment

It is known that the efficacy of antimalarial drugs can be influenced by factors such as the patient’s health status, the presence of drug-resistant strains of the parasite, and the patient’s adherence to the treatment regimen .

Propriétés

IUPAC Name |

quinolin-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPUWOBAIWBPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971751 | |

| Record name | 1-(Quinolin-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5632-13-3, 1095661-17-8 | |

| Record name | 1-(Quinolin-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1095661-17-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520489.png)

![{3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine](/img/structure/B1520490.png)

![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1520496.png)